molecular formula C13H15NO3 B12550303 ethyl 3-(5-hydroxy-1H-indol-1-yl)propanoate CAS No. 142403-34-7

ethyl 3-(5-hydroxy-1H-indol-1-yl)propanoate

Cat. No.: B12550303
CAS No.: 142403-34-7
M. Wt: 233.26 g/mol
InChI Key: QUQGICLYJBAKTA-UHFFFAOYSA-N
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Description

Ethyl 3-(5-hydroxy-1H-indol-1-yl)propanoate is a synthetic indole derivative of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of organic compounds known as indoles and derivatives, which are characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered, nitrogen-containing pyrrole ring . The indole scaffold is a privileged structure in pharmacology, found in numerous compounds with a broad spectrum of biological activities . This particular compound features a propanoate ester chain at the first nitrogen atom (N-1) of the indole ring and a hydroxy group at the fifth carbon (C-5), a substitution pattern that offers potential for further chemical modification and interaction with biological targets. Indole derivatives, in general, have been extensively studied and reported to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial properties . The structural flexibility of the indole nucleus allows it to bind with high affinity to multiple receptors, making it a valuable precursor for developing new therapeutic agents . While specific pharmacological data for this exact compound may be limited, its structure aligns with research efforts focused on creating novel molecules for probing biological pathways. It serves as a key heterocyclic building block in multicomponent reactions, which are powerful tools for the efficient synthesis of complex and diverse chemical libraries for high-throughput screening . This product is intended for research and development use only in laboratory settings. It is not for diagnostic, therapeutic, or human use.

Properties

CAS No.

142403-34-7

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

ethyl 3-(5-hydroxyindol-1-yl)propanoate

InChI

InChI=1S/C13H15NO3/c1-2-17-13(16)6-8-14-7-5-10-9-11(15)3-4-12(10)14/h3-5,7,9,15H,2,6,8H2,1H3

InChI Key

QUQGICLYJBAKTA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1C=CC2=C1C=CC(=C2)O

Origin of Product

United States

Preparation Methods

Reaction Conditions

Parameter Acid-Catalyzed (Fischer Esterification) Coupling Agent (DCC/DMAP)
Catalyst H₂SO₄ or HCl DCC, DMAP
Solvent Ethanol Dichloromethane or THF
Temperature Reflux (e.g., 78°C) Room temperature
Time 6–24 hours 2–4 hours
Yield Moderate (50–70%) High (80–90%)

Mechanism :

  • Fischer Esterification : The carboxylic acid reacts with ethanol in the presence of an acid catalyst, forming the ester through equilibrium-driven condensation. Excess ethanol is used to favor ester formation.
  • DCC/DMAP Coupling : The carboxylic acid is activated by DCC, forming an active O-acylisourea intermediate. DMAP accelerates the reaction, displacing the leaving group to yield the ester.

Advantages :

  • Direct and cost-effective for large-scale synthesis.
  • Avoids complex intermediates.

Challenges :

  • Potential side reactions (e.g., decarboxylation) under prolonged heating.
  • Requires purification to remove unreacted acid.

Alkylation of Indole’s Nitrogen

This method introduces the propanoate group via alkylation of indole’s nitrogen using ethyl 3-bromopropionate.

Key Steps

  • Base Activation : Deprotonate indole’s NH using K₂CO₃ or NaH to enhance nucleophilicity.
  • Nucleophilic Substitution : React with ethyl 3-bromopropionate in polar aprotic solvents (e.g., DMF or DMSO).
Parameter Typical Conditions
Base K₂CO₃, NaH
Solvent DMF, DMSO
Temperature 60–100°C
Time 4–12 hours
Yield 40–60% (depending on steric hindrance)

Mechanism :

  • The bromo ester undergoes SN2 displacement, transferring the propanoate group to the indole’s nitrogen. Steric hindrance from the indole’s aromatic ring may reduce yields.

Variations :

  • Phase-Transfer Catalysis : Enhances reaction efficiency by stabilizing the transition state.
  • Protection Strategies : Protecting the 5-hydroxy group (e.g., as a methyl ether) prior to alkylation to minimize side reactions.

Challenges :

  • Low nucleophilicity of indole’s NH.
  • Competing elimination or decomposition of the bromo ester.

Mitsunobu Reaction

This method transfers the propanoate group from an alcohol to indole’s nitrogen using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Reaction Setup

Parameter Conditions
Reagents 3-Hydroxypropanoate ethyl ester, DEAD, PPh₃
Solvent THF, DCM
Temperature 0–25°C
Time 6–12 hours
Yield 50–70%

Mechanism :

  • DEAD forms an active intermediate with the alcohol, which is displaced by the indole’s NH.
  • PPh₃ facilitates the formation of a stable oxaphosphonium intermediate.

Advantages :

  • Mild conditions suitable for sensitive substrates.
  • High stereoselectivity (if applicable).

Limitations :

  • Requires the alcohol precursor (e.g., 3-hydroxypropanoate ethyl ester).
  • Excess reagents and byproducts (e.g., triphenylphosphine oxide) complicate purification.

Protection/Deprotection Strategy

This approach minimizes interference from the 5-hydroxy group during alkylation.

Steps

  • Protection : Convert the 5-hydroxy group to a methyl ether or silyl ether using reagents like CH₃I/K₂CO₃ or TMSCl.
  • Alkylation : Perform alkylation with ethyl 3-bromopropionate.
  • Deprotection : Remove the protecting group (e.g., using BBr₃ for methyl ethers).
Parameter Protection Deprotection
Reagents CH₃I, TMSCl BBr₃, TBAF
Solvent DMF, THF DCM, THF
Yield 80–90% 70–85%

Example :

  • Protecting the hydroxyl as a TMS ether (TMSCl, imidazole, DMF) allows alkylation without interference. Subsequent TBAF-mediated deprotection regenerates the free hydroxyl.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-hydroxy-1H-indol-1-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(5-hydroxy-1H-indol-1-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(5-hydroxy-1H-indol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The indole ring system can bind to multiple receptors, influencing various biological processes. For example, it can interact with enzymes and receptors involved in inflammation and cancer, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Hydroxy vs. Methoxy groups, however, improve lipophilicity, favoring membrane permeability in drug design . Fluorine’s electronegativity () could enhance metabolic stability and binding affinity in bioactive compounds .
  • Ester vs. Carboxylic Acid: Ethyl esters (e.g., ethyl 3-(methylthio)propanoate in ) are typically more volatile than carboxylic acids, making them suitable for fragrance applications. The target compound’s ester group suggests similar volatility, whereas propanoic acid derivatives () are less volatile but more water-soluble .

Biological Activity

Antimicrobial Activity

Indole derivatives have shown promising antimicrobial properties. A study on tris(1H-indol-3-yl)methylium derivatives demonstrated significant antibacterial activity against various bacterial strains, including drug-resistant ones . The most active compound exhibited a minimum inhibitory concentration (MIC) of 0.5 μg/mL against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Potential

Indole-derived compounds have demonstrated anticancer properties. For instance, methyl 1H-indole-3-carboxylate, structurally similar to our compound of interest, exhibited cytotoxic attributes against several human cancer cell lines . This suggests that ethyl 3-(5-hydroxy-1H-indol-1-yl)propanoate may also possess anticancer potential, warranting further investigation.

Antioxidant Properties

Some indole derivatives have shown antioxidant capabilities. A study on 2-(1H-indol-3-yl)ethyl 2-hydroxypropanoate, isolated from a marine yeast strain, demonstrated mild radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) . This suggests that our compound might also possess antioxidant properties, though specific studies would be needed to confirm this.

Receptor Binding and Neurological Effects

Indole derivatives have shown affinity for various receptors, particularly those in the central nervous system. For example, a compound isolated from a marine sponge exhibited high affinity for 5-HT2A and 5-HT2C receptors . This indicates potential neurological effects for this compound, which could be explored in future studies.

Enzyme Inhibition

Many indole derivatives have demonstrated enzyme inhibitory properties. For instance, Hainanerectamine B, isolated from a marine sponge, showed the ability to inhibit Aurora A, a serine/threonine kinase involved in cell division regulation . This suggests that our compound might also possess enzyme inhibitory capabilities, potentially affecting various biological processes.

Case Study: Marine Indole Alkaloids

Marine Indole Alkaloids (MIAs) have shown a wide range of biological activities, including anti-inflammatory, anticancer, and anti-HIV properties . While this compound is not specifically a marine-derived compound, this case study highlights the diverse potential of indole derivatives.

Research Findings

Table 1: Potential Biological Activities of this compound Based on Similar Indole Derivatives

Biological ActivityEvidence from Similar CompoundsPotential Mechanism
AntimicrobialMIC of 0.5 μg/mL against Gram-positive bacteriaCell wall disruption or metabolic interference
AnticancerCytotoxicity against human cancer cell linesPossible apoptosis induction or cell cycle arrest
AntioxidantDPPH radical scavenging activityFree radical neutralization
NeurologicalAffinity for 5-HT2A and 5-HT2C receptorsNeurotransmitter modulation
Enzyme InhibitionInhibition of Aurora A kinaseInterference with cellular signaling pathways

While these potential activities are promising, it's crucial to note that specific studies on this compound are necessary to confirm its exact biological profile. The compound's unique structure, combining an indole core with a hydroxy group and an ethyl ester, may confer distinct properties that differ from other indole derivatives.

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